molecular formula C17H15N3O3S2 B6528473 N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide CAS No. 946327-84-0

N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide

Cat. No.: B6528473
CAS No.: 946327-84-0
M. Wt: 373.5 g/mol
InChI Key: SAVFDFADOWTFIJ-UHFFFAOYSA-N
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Description

N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as hydratases and oxidoreductases . The nature of these interactions often involves the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzymatic activity. For instance, the thiazole ring in the compound can undergo electrophilic substitution, which can modulate the activity of enzymes it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been observed to impact gene expression by binding to specific transcription factors, thereby influencing the transcriptional activity of target genes . This compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in the compound allows it to form stable complexes with various biomolecules, thereby modulating their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a significant role in its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cellular responses and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in oxidative and reductive reactions, mediated by enzymes such as oxidoreductases and hydratases . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, thereby influencing overall metabolic activity . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects

Properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-18-13(21)10-24-17-19-14(11-6-3-2-4-7-11)16(25-17)20-15(22)12-8-5-9-23-12/h2-9H,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFDFADOWTFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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